molecular formula C4H8ClN B1382900 (S)-But-3-yn-2-amine hydrochloride CAS No. 1414960-66-9

(S)-But-3-yn-2-amine hydrochloride

Cat. No. B1382900
M. Wt: 105.56 g/mol
InChI Key: YSJBFJIMQKWSDK-WCCKRBBISA-N
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Description

“(S)-But-3-yn-2-amine hydrochloride” is a chemical compound. It’s a hydrochloride, which is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Amine hydrochlorides represent latent forms of a more reactive free base .


Chemical Reactions Analysis

The chemical reactions involving “(S)-But-3-yn-2-amine hydrochloride” would depend on the specific conditions and reactants present. For example, amines can react with acids to form amine salts . More detailed information about the chemical reactions of this specific compound is not available.

Scientific Research Applications

Crystal Engineering and Cocrystals

  • Crystal Engineering Approach : A strategy for designing cocrystals of pharmaceuticals involving hydrochloride salts is discussed. This includes interactions with chloride ions, as demonstrated in the cocrystallization of fluoxetine hydrochloride with organic acids, showing altered physical properties and dissolution rates in these cocrystals (Childs et al., 2004).

Functionalization of Polyesters

  • Facile Functionalization of Polyesters : The synthesis of polyesters with pendant amine groups using thiol-yne chemistry, leading to biodegradable polymers with excellent cell penetration and gene delivery properties, is highlighted (Zhang et al., 2012).

Analytical Chemistry Applications

  • Amine Determination by High-Performance Liquid Chromatography : A method for determining amino compounds using a condensation reaction with fluorescence detection, applicable in analyzing real wastewater and biological samples, is presented (You et al., 2006).

Protection of Amines and Amino Acids

  • Developing a Novel Protecting Group for Amines : The creation of a novel C2-symmetric protecting group for amines, which can be deblocked under neutral conditions, is discussed, demonstrating its use in peptide synthesis and orthogonality with other protecting groups (Ramesh & Chandrasekaran, 2005).

Synthetic Chemistry

  • Synthesis of Heterocyclic Compounds : The development of a tertiary amine-catalyzed formal annulation process providing a facile entry to heterocyclic compounds is discussed, including a detailed mechanism involving tandem substitution and Michael addition (Li et al., 2010).

Thermodynamic Modeling

  • Thermodynamic Modeling of Aqueous Systems : A comprehensive model for calculating phase equilibria and speciation in aqueous mixtures containing neutralizing amines and corresponding hydrochlorides is presented. This model is particularly relevant for understanding the formation of amine hydrochlorides in multicomponent mixtures (Lencka et al., 2016).

Lanthanide Complexes

  • Synthesis and Application in Polymerization : The synthesis of amine bis(phenolato)lanthanide complexes and their application in the polymerization of ε-caprolactone are detailed, highlighting their reactivity and characterization (Yao et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound like “(S)-But-3-yn-2-amine hydrochloride” would depend on its specific chemical structure and properties. General safety measures for handling chemicals include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . More specific information about the safety and hazards of this compound is not available.

properties

IUPAC Name

(2S)-but-3-yn-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJBFJIMQKWSDK-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-But-3-yn-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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